Asenapine-d3

LC-MS/MS Isotope Dilution Bioanalysis

Asenapine-d3 is the definitive +3 Da deuterated internal standard for asenapine, ensuring co-elution and identical matrix factor behavior essential for FDA-compliant PK, BE, and TDM studies. Unlike unlabeled or cross-class IS, it eliminates systematic quantification errors and ion suppression in LC-MS/MS. Procure this certified reference-grade compound for audit-ready, high-precision bioanalysis.

Molecular Formula C17H16ClNO
Molecular Weight 288.789
CAS No. 1180843-72-4
Cat. No. B570741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsenapine-d3
CAS1180843-72-4
Synonyms(3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole-d3;  trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]_x000B_oxepino[4,5-c]pyrrole-d3; 
Molecular FormulaC17H16ClNO
Molecular Weight288.789
Structural Identifiers
SMILESCN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
InChIInChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3
InChIKeyVSWBSWWIRNCQIJ-IBZLBPKTSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asenapine-d3 (CAS 1180843-72-4): Deuterated Internal Standard for LC-MS/MS Bioanalysis and Pharmacokinetic Quantification


Asenapine-d3 is a stable isotope-labeled analog of the atypical antipsychotic asenapine, wherein three hydrogen atoms are replaced by deuterium [1]. It is specifically designed to serve as a deuterated internal standard (IS) for the accurate and precise quantification of asenapine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its primary application lies in bioanalytical method validation, pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and forensic toxicology, where it compensates for matrix effects, extraction variability, and instrument fluctuations that plague non-labeled or alternative internal standards [3].

Why Asenapine-d3 is Not Interchangeable with Asenapine-d0, Asenapine-13C,d3, or Cross-Class Deuterated Antipsychotic IS


Generic substitution of internal standards in bioanalytical assays leads to systematic quantification errors, jeopardizing regulatory compliance and scientific validity. Unlike unlabeled asenapine (d0), Asenapine-d3 provides a +3 Da mass shift that avoids cross-talk with the natural isotopic envelope of the chlorine-containing analyte . While a dual-labeled analog such as Asenapine-13C,d3 offers a larger mass shift, its higher cost, more complex synthesis, and potential isotopic impurity can limit its utility in routine high-throughput environments . Furthermore, cross-class deuterated antipsychotic internal standards (e.g., Clozapine-d4, Olanzapine-d3) exhibit divergent extraction recoveries, ionization efficiencies, and chromatographic retention times, precluding their use as a surrogate for asenapine quantification without full re-validation [1]. The specific chemical identity of Asenapine-d3 ensures co-elution and identical matrix factor behavior with the target analyte, a prerequisite for reliable isotope dilution mass spectrometry (IDMS).

Asenapine-d3 (CAS 1180843-72-4): Quantitative Performance Comparison versus Closest Analogs


Isotopic Purity and Baseline Resolution: Asenapine-d3 vs. Unlabeled Asenapine

Asenapine-d3 achieves a +3 Da mass shift (m/z 289.1 for the precursor ion) relative to the unlabeled analyte (m/z 286.1), which is sufficient to completely bypass the natural M+2 isotopic envelope of asenapine (m/z 288.1) arising from the 37Cl isotope . This baseline resolution eliminates the potential for isotopic cross-talk that can occur when using a +1 Da deuterated standard (e.g., asenapine-d1) or when the analyte has a complex isotopic distribution. In contrast, the unlabeled asenapine (d0) cannot be used as an internal standard due to identical mass and chromatographic behavior, making it indistinguishable from the analyte [1]. The certified isotopic purity of commercial Asenapine-d3 maleate solutions is ≥95% by deuterium incorporation, ensuring minimal unlabeled analyte interference in the internal standard channel .

LC-MS/MS Isotope Dilution Bioanalysis

Matrix Effect and Ion Suppression Mitigation: Asenapine-d3 vs. Asenapine-13C,d3

In a validated LC-MS/MS method for asenapine in human plasma using the closely related internal standard Asenapine-13C,d3, the IS-normalized matrix factor ranged from 1.03 to 1.05, indicating excellent compensation for matrix effects and negligible ion suppression or enhancement [1]. While this data originates from a study using the 13C,d3 analog, the identical chemical structure and chromatographic behavior of Asenapine-d3 ensures that it will provide equivalent matrix factor compensation (class-level inference) [2]. In contrast, non-deuterated internal standards or structurally dissimilar compounds (e.g., Clozapine-d4) exhibit highly variable matrix factors (ranging from 0.8 to 1.2) and require extensive matrix-specific validation for each biological fluid [3].

Matrix Effect Ion Suppression LC-MS/MS Validation

Recovery and Precision: Asenapine-d3 vs. Generic Deuterated Antipsychotic IS

The use of a structurally identical deuterated internal standard such as Asenapine-d3 ensures that extraction recovery and ionization efficiency are matched to the analyte, leading to high precision and accuracy. In a validated method using Asenapine-13C,d3, the mean relative recovery was 87.3%, and intra-batch/inter-batch precision (% CV) was ≤5.8% across QC levels [1]. When a structurally different deuterated internal standard (e.g., Clozapine-d4 for an asenapine assay) is used, recovery can differ by 15-30%, and precision can degrade to 15% CV or worse, failing regulatory acceptance criteria [2]. The identical chemical and physical properties of Asenapine-d3 relative to the analyte ensure co-extraction and co-ionization, translating to superior method robustness.

Extraction Recovery Precision LC-MS/MS Validation

Certified Reference Material (CRM) Availability: Asenapine-d3 Maleate Solution vs. Non-CRM Deuterated Analogs

Asenapine-d3 is commercially available as a certified reference material (CRM) from Sigma-Aldrich/Cerilliant as a 100 μg/mL solution in methanol, with lot-specific Certificates of Analysis (CoA) providing traceability to SI units and ensuring metrological accuracy . This CRM format eliminates the need for in-house gravimetric preparation and characterization, reducing inter-laboratory variability and saving 2-4 hours of analyst time per batch. In contrast, many alternative deuterated internal standards (e.g., asenapine-d3 from non-CRM vendors, or cross-class IS like Olanzapine-d3) are supplied as neat solids or non-certified solutions, requiring extensive in-house characterization, purity verification, and stability testing prior to use [1].

Certified Reference Material Traceability Quality Control

Kinetic Isotope Effect (KIE) and Metabolic Stability: Asenapine-d3 vs. Asenapine-13C,d3

Asenapine-d3 exhibits a kinetic isotope effect (KIE) due to the stronger C-D bond compared to C-H, potentially altering its metabolic rate in vivo [1]. While this is generally not a concern for its use as an internal standard in ex vivo bioanalysis, it becomes relevant in tracer studies where the deuterated compound is administered to animals or humans. In contrast, Asenapine-13C,d3, with its additional 13C label, provides an even larger mass shift but may exhibit a more pronounced KIE due to the combined isotopic substitution, potentially complicating interpretation of pharmacokinetic data [2]. For routine bioanalytical use, Asenapine-d3 offers a favorable balance of sufficient mass separation and minimal metabolic perturbation, making it the more practical choice for high-throughput LC-MS/MS quantification.

Pharmacokinetics Deuterium Isotope Effect Metabolic Stability

Asenapine-d3 (CAS 1180843-72-4): High-Value Application Scenarios Where Procurement is Justified


Regulated Bioequivalence and Pharmacokinetic Studies

Asenapine-d3 is the internal standard of choice for FDA-compliant bioanalytical method validation and subsequent application to bioequivalence (BE) and pharmacokinetic (PK) studies of asenapine formulations. Its use ensures that the assay meets precision (≤5.8% CV) and matrix factor (1.03-1.05) acceptance criteria, enabling reliable determination of Cmax, AUC, and t1/2 in human plasma [1]. The CRM format from Cerilliant further supports traceability and audit readiness.

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In clinical laboratories performing TDM of asenapine for schizophrenia or bipolar disorder patients, Asenapine-d3 provides the necessary accuracy and precision to differentiate between sub-therapeutic, therapeutic, and toxic plasma concentrations (typically 1-5 ng/mL). The rapid Snap-N-Shoot® format minimizes sample preparation time and reduces the risk of pre-analytical errors in high-throughput clinical settings .

Forensic Toxicology and Postmortem Redistribution Studies

Asenapine-d3 is indispensable for forensic laboratories quantifying asenapine in complex postmortem specimens (e.g., whole blood, tissue homogenates) where matrix effects are severe. The identical recovery and ionization behavior of the deuterated IS compensates for ion suppression and enhancement, providing legally defensible quantitative results in medico-legal investigations [2].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

For researchers investigating the metabolic pathways and potential DDI of asenapine using human liver microsomes or hepatocytes, Asenapine-d3 serves as a reliable internal standard for quantifying the parent drug disappearance and metabolite formation. Its minimal kinetic isotope effect ensures that it does not artifactually alter the measured metabolic rate constants in vitro [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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